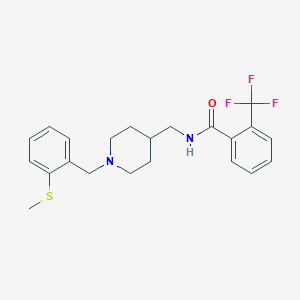

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Description

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a piperidine core substituted with a 2-(methylthio)benzyl group and a 2-(trifluoromethyl)benzamide moiety. Key structural attributes include:

- Molecular Formula: C₂₃H₂₆F₃N₃O₃S (average molecular weight: 481.533 g/mol) .

- Functional Groups: Methylthio (S-CH₃), trifluoromethyl (CF₃), and benzamide (CONH₂) groups.

- ChemSpider ID: 26322453 .

The compound’s design leverages the metabolic stability imparted by the trifluoromethyl group and the lipophilic character of the methylthio substituent, which may enhance membrane permeability .

Properties

IUPAC Name |

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F3N2OS/c1-29-20-9-5-2-6-17(20)15-27-12-10-16(11-13-27)14-26-21(28)18-7-3-4-8-19(18)22(23,24)25/h2-9,16H,10-15H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEQFTNCDSACLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps may include:

Formation of the Piperidine Ring: Starting from a suitable amine and an aldehyde, the piperidine ring can be formed through a reductive amination process.

Introduction of the Benzyl Group: A Friedel-Crafts alkylation might be used to introduce the benzyl group onto the piperidine ring.

Incorporation of the Methylthio Group: This could be achieved through nucleophilic substitution, where a methylthio group is attached to the benzyl ring.

Benzamide Formation: Coupling the functionalized piperidine with 2-(trifluoromethyl)benzoic acid under amide coupling conditions would yield the final product.

Industrial Production Methods

Industrially, the production of such compounds might employ continuous flow reactors to optimize reaction conditions, reduce reaction times, and improve yields. Common industrial reagents include reducing agents like sodium borohydride for reductive amination and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of reactions, including:

Oxidation: Potentially forming sulfoxides or sulfones from the methylthio group.

Reduction: Modifying the trifluoromethyl group.

Substitution Reactions: Particularly electrophilic aromatic substitution on the benzene ring.

Common Reagents and Conditions

Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (e.g., chlorine, bromine) under catalytic conditions.

Major Products

Products vary depending on the specific reaction but may include derivatives with modified functional groups, such as sulfoxides, sulfones, and substituted aromatic compounds.

Scientific Research Applications

Chemistry

Reactivity Studies: Exploring the reactivity of multifunctional molecules.

Synthetic Intermediates: Useful in the synthesis of more complex molecules.

Biology

Pharmacological Research: Investigating potential therapeutic effects due to its structural resemblance to bioactive molecules.

Medicine

Drug Development: Potential lead compound in designing new medications for various diseases.

Industry

Material Science: Could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves binding to specific molecular targets, altering their function. For instance, its structural motifs suggest it could interact with protein receptors or enzymes, modulating their activity. This modulation could occur through competitive inhibition, allosteric modulation, or enzyme active site interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Key Observations:

- Core Structure : All analogs share a benzamide or sulfonamide backbone but differ in substituents. The target compound lacks sulfonamide or triazine groups seen in and .

- Fluorinated Groups : The trifluoromethyl group is common in , and 14, enhancing metabolic stability and target binding .

- Piperidine Modifications : The target compound’s piperidine is substituted with a methylthio benzyl group, unlike the bipiperidinyl or sulfonyl-piperidine in and .

Pharmacological and Physical Properties

- Solubility : The trifluoromethyl and methylthio groups in the target compound likely reduce aqueous solubility compared to sulfonamide derivatives (e.g., ) .

- LogP : Estimated logP values (via ChemSpider): ~3.5 for the target compound vs. ~2.8 for 4MNB () due to increased lipophilicity from CF₃ and S-CH₃ .

Biological Activity

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Piperidine ring : Provides structural integrity and potential interaction sites.

- Methylthio group : May enhance lipophilicity and influence biological interactions.

- Trifluoromethyl group : Known for increasing metabolic stability and influencing binding affinity.

The molecular formula is , with a molecular weight of approximately 421.5 g/mol. Its chemical properties allow it to participate in various reactions, which are crucial for its pharmacological applications.

The biological activity of this compound is likely mediated through interactions with specific biological targets, such as:

- Receptors : The compound may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

- Enzymes : It may inhibit or activate key enzymes involved in metabolic processes.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the chemical structure can significantly impact the biological activity of similar compounds. For instance:

- Substituents on the benzamide moiety : Variations can lead to changes in potency against specific targets.

- Fluorination : The introduction of trifluoromethyl groups has been associated with enhanced binding affinity and reduced metabolic degradation.

Biological Activity Data

A summary of biological activities observed in related compounds provides insights into the potential efficacy of this compound:

Case Studies and Research Findings

- Antimycobacterial Activity : A study demonstrated that structurally similar compounds showed significant antimycobacterial activity, suggesting potential for this compound in combating M. tuberculosis infections .

- Cancer Therapeutics : Research on benzamide derivatives indicated promising results as RET kinase inhibitors, with several compounds exhibiting potent inhibition of cancer cell proliferation . This suggests that this compound may also possess anticancer properties.

- Pharmacokinetics and Toxicology : Initial assessments indicate that modifications such as fluorination can enhance bioavailability and reduce toxicity, making it a candidate for further pharmacological studies .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide, and how can they be methodologically addressed?

- Answer : The synthesis involves multi-step functionalization of the piperidine core and regioselective introduction of the trifluoromethyl group. A critical challenge is avoiding side reactions during benzylation of the piperidine nitrogen. Evidence from analogous compounds (e.g., 17e in ) suggests using HBTU or BOP as coupling agents in THF with Et3N to enhance reaction efficiency. Purification via silica gel chromatography (hexane/EtOAc gradients) is recommended to isolate intermediates . For trifluoromethyl incorporation, direct acylation with 4-(trifluoromethyl)benzoyl chloride (as in ) under anhydrous conditions minimizes hydrolysis .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Answer : Comprehensive characterization requires:

- 1H-NMR : Confirm piperidine ring protons (δ 1.5–2.5 ppm), benzyl-CH2 (δ 3.5–4.0 ppm), and trifluoromethylbenzamide aromatic signals (δ 7.5–8.5 ppm) .

- HRMS (ESI) : Verify molecular ion [M+H]+ with <2 ppm mass error (e.g., reports HRMS for similar compounds with accuracy ≤0.0004 Da) .

- IR spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and methylthio S–CH3 (~650 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

- Answer : The 3T3-L1 adipocyte differentiation assay ( ) is a validated model for metabolic studies. Protocol:

Differentiate preadipocytes with insulin, dexamethasone, and IBMX.

Treat with the compound (1–50 µM) during differentiation (days 0–10).

Quantify lipid accumulation via Oil Red O staining or triglyceride assays .

For receptor-targeted studies, fluorescence polarization assays or SPR analysis could assess binding to targets like GPCRs or kinases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the trifluoromethyl and methylthio substituents for enhanced potency?

- Answer :

- Trifluoromethyl : Replace with other electron-withdrawing groups (e.g., -CF2CF3, -CN) to modulate metabolic stability ( notes trifluoromethyl’s role in lipophilicity and resistance to oxidative metabolism) .

- Methylthio : Substitute with sulfoxide (-S(O)CH3) or sulfone (-SO2CH3) to evaluate redox sensitivity ( highlights sulfur’s impact on antibacterial activity in thieno-pyrimidine derivatives) .

- Piperidine modifications : Introduce spirocyclic or fluorinated piperidines (e.g., ’s fluoro-piperidine derivatives) to enhance blood-brain barrier penetration .

Q. What strategies mitigate metabolic instability observed in benzamide derivatives during preclinical studies?

- Answer :

- Isotopic labeling : Use deuterium at benzylic positions (e.g., CH2 → CD2) to slow CYP450-mediated oxidation (as in ’s deuterated analogs) .

- Prodrug design : Mask the amide as a pivaloyloxymethyl ester () to improve oral bioavailability .

- Metabolite identification : Conduct LC-MS/MS with hepatocyte incubations to identify vulnerable sites (e.g., methylthio oxidation to sulfoxide) .

Q. How can contradictory data from in vitro vs. in vivo efficacy studies be resolved?

- Answer : Contradictions often arise from pharmacokinetic (PK) limitations. Steps:

PK/PD modeling : Compare compound exposure (AUC, Cmax) from rodent plasma LC-MS with in vitro IC50 values .

Tissue distribution studies : Use radiolabeled compound (e.g., ³H or ¹⁴C) to quantify accumulation in target organs .

Species-specific metabolism : Test metabolite profiles in human vs. mouse liver microsomes to identify interspecies differences .

Q. What computational methods predict target engagement for this compound?

- Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against kinase or GPCR libraries (e.g., ’s imatinib analogs target kinases) .

- MD simulations : Assess binding stability (50–100 ns runs) for the benzamide-piperidine scaffold in complex with predicted targets .

- QSAR models : Train models with datasets from PubChem BioAssay ( ) to correlate substituents with activity .

Methodological Tables

Table 1 : Key Analytical Parameters for Structural Validation

Table 2 : In Vitro Assay Conditions for Biological Screening

| Assay Type | Conditions | Endpoint |

|---|---|---|

| 3T3-L1 Adipocytes | DMEM + 10% FBS, 0.5 mM IBMX, 1 µM insulin | Lipid droplet area (ImageJ analysis) |

| Kinase Inhibition | 10 µM ATP, 1 h incubation, 30°C | IC50 via ADP-Glo™ assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.